molecular formula C11H14O2 B2982738 3-Tert-butyl-5-hydroxybenzaldehyde CAS No. 532966-72-6

3-Tert-butyl-5-hydroxybenzaldehyde

Cat. No.: B2982738
CAS No.: 532966-72-6
M. Wt: 178.231
InChI Key: XTJJGRVUCJCFOW-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring a tert-butyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butyl-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylphenol with formaldehyde in the presence of a base, followed by oxidation to form the aldehyde group. Another method includes the use of ethylbromide and 2-tert-butylphenol to synthesize the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The compound is often produced in bulk for use in various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-5-hydroxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products:

    Oxidation: 3-Tert-butyl-5-hydroxybenzoic acid.

    Reduction: 3-Tert-butyl-5-hydroxybenzyl alcohol.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

3-Tert-butyl-5-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Tert-butyl-5-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its specific arrangement of functional groups makes it suitable for particular synthetic applications and research studies.

Properties

IUPAC Name

3-tert-butyl-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-4-8(7-12)5-10(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJGRVUCJCFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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